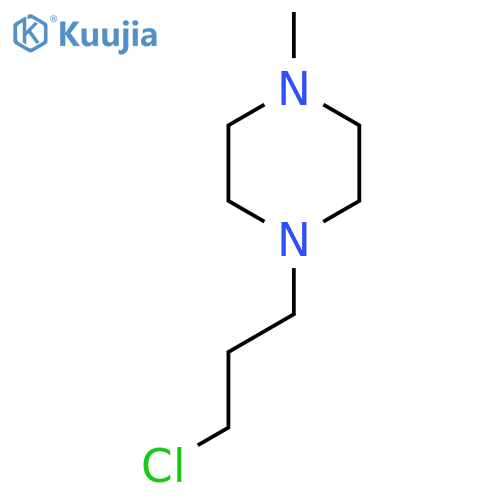

Cas no 104-16-5 (1-(3-Chloropropyl)-4-methylpiperazine)

1-(3-Chloropropyl)-4-methylpiperazine 化学的及び物理的性質

名前と識別子

-

- 1-(3-Chloropropyl)-4-methylpiperazine

- N-(3-Chloropropyl)-N'-methylpiperazine

- 3-(4-Methylpiperazino)propyl chloride

- 1-(3-chloro-propyl)-4-methyl-piperazine

- n-methylpiperazinopropyl chloride

- 1-Methyl-4-(3-chloropropyl)piperazine

- 1-(3-chloropropyl)-4-methyl-piperazin

- 1-(3-Chloroprop-1-yl)-4-methylpiperazine

- 1-Chloro-3-(4-Methyl-1-piperazinyl)propane

- DS-11946

- 3-(4-Methyl-1-piperazinyl)propyl chloride

- SCHEMBL167231

- AKOS000265260

- AE-848/33829046

- W-206500

- NS00023283

- W-204526

- MFCD00067335

- AUERUDPETOKUPT-UHFFFAOYSA-N

- 5-23-01-00141 (Beilstein Handbook Reference)

- AB90755

- Piperazine, 1-(3-chloropropyl)-4-methyl-

- DTXSID90146204

- EINECS 203-181-6

- 1-Chloro-3-[4-Methylpiperazin-1yl]Propane

- FT-0605620

- 104-16-5

- HM8PR2X8WU

- BRN 0106074

- STL129440

- DB-025481

-

- MDL: MFCD00067335

- インチ: 1S/C8H17ClN2/c1-10-5-7-11(8-6-10)4-2-3-9/h2-8H2,1H3

- InChIKey: AUERUDPETOKUPT-UHFFFAOYSA-N

- ほほえんだ: ClCCCN1CCN(C)CC1

計算された属性

- せいみつぶんしりょう: 176.10800

- どういたいしつりょう: 176.1080262g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 100

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 6.5Ų

じっけんとくせい

- 密度みつど: 1.015

- ふってん: 243 ºC

- フラッシュポイント: 101 ºC

- 屈折率: 1.476

- PSA: 6.48000

- LogP: 0.73850

1-(3-Chloropropyl)-4-methylpiperazine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,Store in freezer, under -20°C

1-(3-Chloropropyl)-4-methylpiperazine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(3-Chloropropyl)-4-methylpiperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93050-1G |

1-(3-chloropropyl)-4-methylpiperazine |

104-16-5 | 95% | 1g |

¥ 1,280.00 | 2023-03-30 | |

| Key Organics Ltd | DS-11946-50MG |

1-(3-Chloropropyl)-4-methylpiperazine |

104-16-5 | >97% | 50mg |

£102.00 | 2025-02-09 | |

| Key Organics Ltd | DS-11946-250MG |

1-(3-Chloropropyl)-4-methylpiperazine |

104-16-5 | >97% | 0.25g |

£186.00 | 2023-05-18 | |

| eNovation Chemicals LLC | Y0981820-10g |

1-(3-Chloropropyl)-4-methylpiperazine |

104-16-5 | 95% | 10g |

$600 | 2024-08-02 | |

| Apollo Scientific | OR16966-1g |

1-(3-Chloroprop-1-yl)-4-methylpiperazine |

104-16-5 | 0.95 | 1g |

£206.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D543957-1g |

1-(3-chloropropyl)-4-Methylpiperazine |

104-16-5 | 97% | 1g |

$298 | 2023-09-02 | |

| Advanced ChemBlocks | O30670-25G |

1-(3-chloropropyl)-4-methylpiperazine |

104-16-5 | 95% | 25g |

$3210 | 2024-05-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB93050-5G |

1-(3-chloropropyl)-4-methylpiperazine |

104-16-5 | 95% | 5g |

¥ 3,841.00 | 2023-03-30 | |

| Fluorochem | 067861-5g |

1-(3-Chloropropyl)-4-methylpiperazine |

104-16-5 | 97% | 5g |

£476.00 | 2022-03-01 | |

| Chemenu | CM169886-5g |

1-(3-Chloropropyl)-4-methylpiperazine |

104-16-5 | 97% | 5g |

$346 | 2023-02-19 |

1-(3-Chloropropyl)-4-methylpiperazine 関連文献

-

Le-yue Du,Da-wei Qian,Shu Jiang,Jian-ming Guo,Shu-lan Su,Jin-ao Duan Anal. Methods 2015 7 10280

-

Farukh Arjmand,Zeenat Afsan,Thierry Roisnel RSC Adv. 2018 8 37375

-

D. L. Cox,R. A. Livermore,L. Phillips J. Chem. Soc. B 1966 245

-

W. Thorp J. Chem. Soc. 1866 19 359

-

5. 467. 6-Methoxy-8-(ω-piperazin-1′-ylalkylamino)quinolinesP. A. Barrett,A. G. Caldwell,L. P. Walls J. Chem. Soc. 1961 2404

-

6. Intramolecular hydrogen bonding in hydroxy-keto-steroidsT. Suga,T. Shishibori,T. Matsuura J. Chem. Soc. Perkin Trans. 1 1972 171

-

7. Intramolecular hydrogen bonding in hydroxy-keto-steroidsT. Suga,T. Shishibori,T. Matsuura J. Chem. Soc. Perkin Trans. 1 1972 171

1-(3-Chloropropyl)-4-methylpiperazineに関する追加情報

Introduction to 1-(3-Chloropropyl)-4-methylpiperazine (CAS No. 104-16-5)

1-(3-Chloropropyl)-4-methylpiperazine, identified by its CAS number 104-16-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This piperazine derivative has garnered attention due to its structural properties and potential applications in drug development. The compound features a methylpiperazine core, which is a common pharmacophore in many bioactive molecules, combined with a 3-chloropropyl side chain, contributing to its unique chemical behavior and biological interactions.

The molecular structure of 1-(3-Chloropropyl)-4-methylpiperazine consists of a six-membered aromatic ring containing nitrogen atoms at the 1 and 4 positions, with a methyl group at the 4-position and a chloropropyl group attached to the 3-position. This configuration imparts specific electronic and steric properties that influence its reactivity and interaction with biological targets. The presence of the chloro substituent enhances the compound's lipophilicity, making it more soluble in organic solvents and potentially facilitating its absorption in biological systems.

In recent years, 1-(3-Chloropropyl)-4-methylpiperazine has been studied for its potential role in the development of novel therapeutic agents. Its structural similarity to other piperazine derivatives used in pharmaceuticals suggests that it may exhibit similar pharmacological effects. For instance, piperazine-based compounds are known for their activity as antipsychotics, antidepressants, and antihistamines due to their ability to modulate neurotransmitter systems in the brain.

One of the most intriguing aspects of 1-(3-Chloropropyl)-4-methylpiperazine is its potential as an intermediate in synthesizing more complex molecules. Researchers have explored its use in creating derivatives with enhanced pharmacological properties. For example, modifications to the chloropropyl group or the methylpiperazine ring could lead to compounds with improved efficacy or reduced side effects. These studies often involve advanced synthetic techniques such as nucleophilic substitution reactions, where the chloro group is replaced with other functional groups to tailor the compound's behavior.

The compound's reactivity also makes it valuable in chemical research for developing new synthetic methodologies. The piperazine ring can participate in various chemical transformations, including cyclization reactions that form heterocyclic structures. These reactions are crucial for creating complex drug candidates that mimic natural bioactive molecules. The chloropropyl group further enhances these possibilities by serving as a versatile handle for further functionalization.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of 1-(3-Chloropropyl)-4-methylpiperazine. Molecular docking studies and virtual screening techniques allow researchers to simulate interactions between this compound and target proteins, providing insights into its potential therapeutic applications. Such computational approaches are particularly useful for identifying lead compounds that can be optimized through iterative synthesis and testing.

In addition to its pharmaceutical applications, 1-(3-Chloropropyl)-4-methylpiperazine has shown promise in agricultural research. Piperazine derivatives are known to have insecticidal properties, and modifications to this structure could lead to novel crop protection agents. The compound's ability to interact with biological systems makes it a candidate for developing environmentally friendly alternatives to traditional pesticides.

The synthesis of 1-(3-Chloropropyl)-4-methylpiperazine typically involves multi-step organic reactions starting from readily available precursors. One common route includes the alkylation of 4-methylpiperazine with 3-chloropropanol under basic conditions. This reaction proceeds efficiently due to the nucleophilic nature of the piperazine nitrogen atoms and the electrophilic character of the chloroalkane substrate. Purification techniques such as column chromatography are employed to isolate the desired product in high purity.

Quality control and analytical characterization are critical steps in ensuring the integrity of 1-(3-Chloropropyl)-4-methylpiperazine for research and industrial applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the compound. These analytical methods provide detailed information about molecular connectivity, functional groups, and impurities, ensuring that the material meets stringent specifications.

The safety profile of 1-(3-Chloropropyl)-4-methylpiperazine is another important consideration in its handling and application. While not classified as a hazardous substance under standard regulations, proper laboratory practices should be followed when working with this compound. This includes using personal protective equipment (PPE) such as gloves, goggles, and lab coats, as well as working in well-ventilated areas or fume hoods to minimize exposure.

The future prospects for 1-(3-Chloropropyl)-4-methylpiperazine are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools like this piperazine derivative. Its versatility makes it a valuable asset in both academic research and industrial development pipelines.

104-16-5 (1-(3-Chloropropyl)-4-methylpiperazine) 関連製品

- 1208076-60-1(2-Bromo-4-chloro-6-fluorobenzenethiol)

- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))

- 6251-17-8(Propanoic acid, 3-[(carboxymethyl)amino]-3-oxo-)

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

- 951887-64-2(8-Chloro-8-nonenenitrile)

- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)

- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)

- 50835-77-3(methyl 3-isocyanatopropanoate)

- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)

- 19813-28-6(2-(1,2,3-thiadiazol-5-yl)acetic acid)